5-Bromo-2,3-diiodothiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4HBrI2S |
|---|---|
Molecular Weight |
414.83g/mol |
IUPAC Name |
5-bromo-2,3-diiodothiophene |
InChI |
InChI=1S/C4HBrI2S/c5-3-1-2(6)4(7)8-3/h1H |
InChI Key |
ZREOCXYPLKJSIH-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)I)Br |
Canonical SMILES |
C1=C(SC(=C1I)I)Br |
Origin of Product |
United States |
Significance of Polyhalogenated Thiophene Derivatives in Contemporary Organic Chemistry
Polyhalogenated thiophene (B33073) derivatives are a class of compounds that have garnered significant attention in modern organic chemistry. Their importance stems from the versatile reactivity of the carbon-halogen bonds, which serve as handles for a variety of chemical transformations. The introduction of halogen atoms onto the thiophene ring not only modifies its electronic properties but also provides specific sites for further functionalization. nih.gov This has made them crucial building blocks in the synthesis of complex organic molecules with applications in materials science, medicinal chemistry, and agrochemicals. nih.govx-mol.comnih.gov
Thiophene-based materials, in particular, are integral to the field of organic electronics, finding use in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.comacs.orgtuwien.at The strategic placement of halogens can influence the planarity of the molecular structure and the highest occupied molecular orbital (HOMO) energy levels, which are critical parameters for charge transport and device performance. ossila.com For instance, fluorination has been shown to lower the HOMO energy level and enhance molecular ordering in polymer films. ossila.com
Furthermore, the differential reactivity of various halogens (I > Br > Cl) within the same molecule allows for selective, stepwise reactions, a cornerstone of modern synthetic strategy. nii.ac.jp This regioselectivity is particularly valuable in cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orguzh.chrsc.org This controlled functionalization enables the precise synthesis of tailored molecules with desired properties.
Research Rationale for Investigating 5 Bromo 2,3 Diiodothiophene
The investigation into 5-Bromo-2,3-diiodothiophene is driven by its potential as a highly versatile and functionalized building block in organic synthesis. The presence of three halogen atoms—one bromine and two iodines—at specific positions on the thiophene (B33073) ring offers a unique platform for regioselective transformations. The differing reactivity of iodine and bromine in palladium-catalyzed cross-coupling reactions is a key aspect of this rationale. nii.ac.jprsc.org Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization at the 2- and 3-positions while leaving the 5-bromo position available for subsequent reactions. nii.ac.jprsc.org
This tri-functionalized thiophene allows for the construction of complex, multi-substituted thiophene derivatives through a series of controlled reaction steps. Such derivatives are precursors to a wide range of organic materials, including conjugated polymers and small molecules with specific electronic and optical properties. mdpi.commdpi.com The ability to introduce different substituents at three distinct positions on a single thiophene ring is highly desirable for fine-tuning the properties of the final material.
Research into this compound also contributes to the broader understanding of polyhalogenated heterocyclic chemistry, including the "halogen dance" reaction, where halogens can migrate to different positions on the ring under certain conditions. acs.orgosi.lv A deeper understanding of the reactivity and stability of such compounds is crucial for developing new synthetic methodologies and for the rational design of novel functional materials.
Historical Development of Halogenated Thiophene Synthetic Methodologies
Direct Halogenation Strategies for Thiophene Scaffolds
Direct halogenation of the thiophene ring is a common and often straightforward approach to introduce halogen atoms. However, controlling the regioselectivity of these reactions is a critical challenge due to the electron-rich nature of the thiophene nucleus, which can lead to a mixture of products.
Regioselective Introduction of Halogen Substituents on Thiophene Nuclei
The inherent reactivity of the thiophene ring dictates the position of electrophilic substitution. The C2 and C5 positions (α-positions) are more susceptible to electrophilic attack than the C3 and C4 positions (β-positions). This inherent preference can be exploited to achieve regioselective halogenation. For instance, the reaction of thiophene with one equivalent of chlorine at low temperatures can yield 2-chlorothiophene. tandfonline.com Similarly, bromination with molecular bromine in various solvents tends to produce 2-bromothiophene. tandfonline.com
However, achieving substitution at the less reactive β-positions often requires more strategic approaches. One method involves the use of a directing group, which can steer the incoming electrophile to a specific position. An ester activating/directing group, for example, can enable the sequential functionalization of individual positions on the thiophene ring through regioselective halogenations and subsequent cross-coupling reactions. nih.govacs.org This modular approach allows for the programmed synthesis of tetra-arylated thiophenes with four different substituents. nih.govacs.org
Another strategy to control regioselectivity involves the use of specific halogenating agents and reaction conditions. For example, benzeneseleninyl chloride in the presence of an aluminum halide has been shown to be an efficient and highly regioselective halogenating reagent for thiophenes, often yielding monohalogenated products without the formation of di- and tri-halogenated byproducts. tandfonline.comtandfonline.com
Sequential Halogenation Protocols for Differential Substitution Patterns (e.g., Bromination followed by Iodination)
The synthesis of thiophenes with multiple, different halogen substituents, such as this compound, necessitates sequential halogenation protocols. This approach leverages the differing reactivity of the halogenating agents and the influence of existing substituents on the thiophene ring.
A common strategy involves first introducing a less reactive halogen, such as bromine, and then a more reactive one, like iodine. For example, 2-bromo-3-n-hexyl-5-iodothiophene can be prepared by the successive halogenation of 3-n-hexylthiophene, first with N-bromosuccinimide (NBS) and then with N-iodosuccinimide (NIS). jcu.edu.au The initial bromination typically occurs at the most reactive α-position, and the subsequent iodination can be directed to another available position.
The order of halogen introduction is crucial. The electronic and steric effects of the first halogen substituent influence the position of the second halogenation. For instance, the synthesis of 2,5-dibromo-3-hexylthiophene (B54134) can be followed by an iodination step to introduce an iodine atom at a specific position. nih.gov The development of one-pot sequential halogenation and halogenation-Suzuki cross-coupling reactions further demonstrates the versatility of this approach. researchgate.net
Advanced Reagents and Catalytic Systems for Controlled Halogenation of Thiophenes
Modern synthetic chemistry has seen the development of advanced reagents and catalytic systems to achieve greater control over thiophene halogenation. These methods often offer milder reaction conditions, higher yields, and improved regioselectivity.
Catalytic systems employing transition metals like palladium and nickel are widely used in cross-coupling reactions to functionalize pre-halogenated thiophenes, but they also play a role in direct halogenation. nih.gov For instance, a palladium-catalyzed C–H activation/alkynylation of thiophenes has been developed, which relies on the initial regioselective halogenation of the thiophene substrate. chemrxiv.org
Metal-free approaches have also gained prominence. A method utilizing elemental sulfur or potassium ethyl xanthate for the dehydration and sulfur cyclization of alkynols allows for the synthesis of various substituted thiophenes, including those with halogen functional groups. organic-chemistry.orgacs.org Iodine can act as an effective promoter in these reactions. organic-chemistry.orgacs.org Furthermore, a catalytic system of thianthrene (B1682798) combined with trifluoromethanesulfonic acid (TfOH) has been shown to activate N-halosuccinimides (NXS) for the efficient halogenation of various organic compounds, including thiophenes. rsc.org
Photocatalysis offers another advanced strategy. For example, selective bromination of thiophenes can be achieved using HBr in an oxygen-saturated acetonitrile (B52724) solution in the presence of a photocatalyst under light irradiation. mdpi.com
De Novo Synthesis of Thiophene Rings with Pre-Installed Halogens
An alternative to direct halogenation is the de novo synthesis of the thiophene ring from acyclic precursors that already contain the desired halogen atoms. This approach offers excellent control over the final substitution pattern.
Cyclization Reactions of Functionalized Acyclic Precursors (e.g., Sulfur-Containing Alkynes)
The cyclization of functionalized acyclic precursors is a powerful tool for constructing the thiophene ring with pre-defined substituents. Sulfur-containing alkynes are particularly useful substrates in this regard. nih.gov Iodocyclization of these alkynes provides a direct route to iodine-containing thiophenes. nih.gov
Various cyclization strategies have been developed. For example, a base-promoted [2+2+1] cycloaddition of alkynes and elemental sulfur can produce multisubstituted thiophenes. wiley.com Another method involves the reaction of tertiary cyclobutanol (B46151) and elemental sulfur with formic acid as a catalyst. wiley.com These methods often proceed with high atom economy and can be highly regiospecific. nih.gov
The synthesis of thieno[3,2-b]thiophenes, which contain a fused thiophene ring system, can be achieved through the cascade cyclization of alkynyl diol derivatives. mdpi.com The use of Na₂S₂O₃ as a sulfur reagent has been shown to be efficient in these reactions. mdpi.com
Metal-Mediated Heterocyclization Approaches to Halogenated Thiophenes
Metal-mediated reactions provide another avenue for the de novo synthesis of halogenated thiophenes. Transition metals can catalyze the cyclization of acyclic precursors, often with high efficiency and selectivity.
Copper-promoted or -catalyzed cyclization of S-containing alkyne derivatives can yield substituted 3-halothiophenes. nih.gov For instance, (Z)-1-en-3-ynyl(butyl)sulfanes react with CuX₂ (X = Cl or Br) to form the corresponding 3-halothiophenes. nih.gov Palladium catalysis is also effective. PdI₂ in conjunction with potassium iodide can catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. nih.gov
Copper-mediated halocyclization using sodium halides as the halogen source provides an environmentally friendly route to halogenated thiophenes and selenophenes. nih.gov This method avoids the use of harsh solvents and cyclizing agents. nih.gov Transition metal-catalyzed cascade cyclizations of aryldiynes can also lead to halogenated benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives. acs.org
Halogen-Exchange Methodologies for Accessing this compound
Halogen-exchange reactions represent a powerful tool for the synthesis of polyhalogenated thiophenes with precise regiochemistry. These methods often involve the transformation of a more readily available halogenated thiophene into a different, often more reactive, halo-substituted derivative.
The selective exchange of bromine for iodine is a key transformation in the synthesis of iodo-substituted thiophenes. This can be achieved through various methods, including metal-halogen exchange and copper-catalyzed reactions. For instance, bromine atoms on a thiophene ring can undergo exchange with alkyllithiums to form lithiated thiophenes, which can then be quenched with an iodine source. iust.ac.ir Copper(I) salts are also extensively used to catalyze the displacement of bromine and iodine on thiophene rings. iust.ac.ir
A notable example involves the synthesis of 2-bromo-5-iodothiophene (B1268587) from 2,5-dibromothiophene (B18171). This transformation highlights the differential reactivity of the halogen atoms, allowing for selective replacement. mdpi.com While direct synthesis of this compound is less commonly documented, the principles of selective halogen exchange are applicable. One could envision a pathway starting from a tribromothiophene, where selective lithium-halogen exchange at specific positions, followed by quenching with iodine, could yield the desired product. The regioselectivity of such exchanges is influenced by the electronic environment of the carbon-halogen bond and steric factors. baranlab.org
Orthogonal halogen differentiation refers to the ability to selectively react one halogen atom in the presence of others on the same thiophene ring. This is crucial for the stepwise functionalization of polyhalogenated thiophenes. The reactivity of halogens in metal-halogen exchange reactions typically follows the order I > Br > Cl. baranlab.org This differential reactivity allows for selective metalation and subsequent reaction at the most reactive C-X bond.
For example, in a molecule containing both bromine and iodine, the iodine atom is generally more susceptible to metal-halogen exchange. researchgate.net This principle allows for the selective functionalization at the iodinated position while leaving the brominated position intact for subsequent transformations. The choice of organometallic reagent and reaction conditions, such as solvent and temperature, can further fine-tune the selectivity of these reactions. researchgate.netbeilstein-journals.org
The concept of orthogonal halogen bonding, where different halogens participate in distinct non-covalent interactions, can also be exploited for selective recognition and reaction. mdpi.comresearchgate.net While less common in direct synthesis, this principle underpins the design of complex supramolecular structures and could potentially be applied to direct regioselective reactions.
Selective Bromine-Iodine Exchange Reactions in Thiophene Systems
Green Chemistry Principles in the Synthesis of Halogenated Thiophene Systems
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of halogenated thiophene synthesis, this involves developing more environmentally friendly reagents, solvents, and catalytic systems. scribd.comunimi.it
A significant advancement in green halogenation is the use of hydrogen peroxide (H₂O₂) as an oxidant in combination with ammonium (B1175870) halides (NH₄X, where X = Br, I). cdnsciencepub.comresearchgate.net This system generates the active halogenating species in situ, avoiding the use of hazardous reagents like liquid bromine. scribd.comcdnsciencepub.com The reaction is often carried out in greener solvents like acetic acid or even water, and the primary byproduct is water, making the process environmentally benign. cdnsciencepub.comscholaris.cascirp.orgwordpress.com
This method has been successfully applied to the halogenation of various aromatic heterocycles, including thiophenes. cdnsciencepub.comresearchgate.net The regioselectivity is often high, favoring substitution at the positions alpha to the sulfur atom. cdnsciencepub.comresearchgate.net For instance, the bromination of thiophene using H₂O₂/NH₄Br in acetic acid can produce 2,5-dibromothiophene in good yield. cdnsciencepub.com The reaction conditions are generally mild and tolerate a range of functional groups. cdnsciencepub.comresearchgate.net
Table 1: Comparison of Halogenation Methods
| Method | Reagents | Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Halogenation | Br₂, NBS | Halogenated solvents | High reactivity | Use of toxic reagents and solvents |
| Green Halogenation | H₂O₂/NH₄Br | Acetic acid, Water | Environmentally benign, high selectivity | May not be suitable for deactivated rings cdnsciencepub.comresearchgate.net |
The development of sustainable catalytic systems is another cornerstone of green chemistry in this field. Transition metal catalysts, particularly those based on palladium and nickel, have been instrumental in developing efficient and selective cross-coupling reactions for the synthesis of complex thiophene-based materials. rsc.orgwiley.com
Direct arylation polymerization (DArP) is an example of a more sustainable approach that reduces the need for pre-functionalized monomers, thereby improving atom economy. wiley.com Research is ongoing to develop catalysts that are more efficient, operate under milder conditions, and can be used at very low loadings. wiley.com
Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of halogenated heterocycles. nih.gov These methods often utilize environmentally friendly solvents like ethanol and non-toxic inorganic reagents, leading to high product yields under mild conditions. nih.gov For instance, the electrophilic cyclization of alkynes in the presence of a sodium halide, ethanol, and a copper(II) catalyst can produce a variety of halogenated thiophenes. nih.gov
Furthermore, the use of thiophene-modified catalysts has shown promise in enhancing selectivity in hydrogenation reactions, which could be relevant for the selective dehalogenation of polyhalogenated thiophenes. acs.org Thianthrene, in combination with an acid, can also act as a catalytic system for the activation of halogenating agents, enabling a broad range of halogenations under mild conditions. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Thiophenes
Transition-metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize polyhalogenated heterocycles. researchgate.net Palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, Stille, and Kumada couplings, are particularly effective for the synthesis of multi-substituted thiophenes. researchgate.netbeilstein-journals.org The regioselectivity of these reactions is governed by a combination of steric and electronic factors. researchgate.net
Palladium catalysts are central to the functionalization of halogenated thiophenes. researchgate.netbeilstein-journals.org These reactions, such as the Suzuki-Miyaura, Sonogashira, Stille, and Kumada couplings, facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex aryl- and alkynyl-substituted thiophenes. researchgate.netbeilstein-journals.orgwikipedia.orgorganic-chemistry.orgmdpi.com
Suzuki-Miyaura Coupling: This reaction pairs organoboron compounds with organic halides and is known for its mild conditions and tolerance of various functional groups. rsc.orgsnnu.edu.cn
Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst, to produce conjugated enynes and arylalkynes. organic-chemistry.orglibretexts.org
Stille Coupling: This reaction involves the coupling of organotin compounds with organic electrophiles. wikipedia.org It is valued for the stability and functional group tolerance of the organostannane reagents. nih.gov
Kumada Coupling: As the first palladium- or nickel-catalyzed cross-coupling reaction discovered, it utilizes Grignard reagents with alkyl, vinyl, or aryl halides. mdpi.comorganic-chemistry.org
In polyhalogenated systems containing different halogens, the site of reaction is typically determined by the relative bond dissociation energies of the carbon-halogen bonds. nih.gov The generally accepted reactivity trend is C-I > C-Br > C-Cl > C-F, meaning that the carbon-iodine bond is the most susceptible to oxidative addition by a palladium catalyst. nih.gov
In the case of this compound, the two iodine atoms at the 2- and 3-positions are more reactive than the bromine atom at the 5-position. Furthermore, studies on related diiodothiophenes indicate that the iodine at the α-position (C2) is generally more reactive than the iodine at the β-position (C3). rsc.org For instance, in the Sonogashira coupling of 2,3-diiodothiophenes, substitution occurs preferentially at the C2 position. rsc.orgresearchgate.net This inherent difference in reactivity allows for selective functionalization at the most reactive sites while leaving the less reactive halogens intact for subsequent transformations.
For example, a double Stille coupling reaction of 1-bromo-2-iodoarenes demonstrated that the carbon-iodine bond reacts selectively before the carbon-bromine bond. rsc.org This principle is fundamental to the stepwise derivatization of molecules like this compound.
The ability to control regioselectivity in a stepwise manner is crucial for synthesizing unsymmetrically substituted thiophenes. By carefully selecting reaction conditions, different functional groups can be introduced at specific positions on the thiophene ring.
The differential reactivity of the halogens in this compound allows for a sequential coupling strategy. The first coupling reaction will preferentially occur at one of the C-I bonds, likely the more activated C2 position. rsc.org By using a limited amount of the coupling partner, monosubstitution can be achieved. Following this initial functionalization, the remaining C-I bond can be targeted under slightly more forcing conditions or with a different catalyst system. Finally, the least reactive C-Br bond can be functionalized in a third step, allowing for the synthesis of a trisubstituted thiophene with three different appended groups.
An example of such regiocontrol is the synthesis of 2,3-diarylindoles via a bis-Suzuki reaction on 2,3-dihaloindoles, where sequential couplings are controlled to produce the desired disubstituted product. researchgate.net Similarly, sequential site-selective cross-coupling reactions have been used to prepare disubstituted pyrazolo[1,5-a]pyrimidines, where the first Sonogashira coupling occurs selectively at the C6-position. researchgate.net
| Substrate | Reaction Type | Position of First Coupling | Key Factor for Selectivity |
|---|---|---|---|
| 2,3-Dihaloindoles | Suzuki-Miyaura | C2 and C3 | Stepwise reaction control |
| 2,6-Dibromopyrazolo[1,5-a]pyrimidine | Sonogashira | C6 | Careful adjustment of coupling conditions |
| 2,6-Dichloroquinoxaline | Suzuki-Miyaura | C2 or C6 | Electronic parameters |
| 3,5-Dibromo-2,6-dichloropyridine | Suzuki-Miyaura | C3 and C5 | Optimized reaction conditions |
For instance, in the Suzuki-Miyaura coupling of 3-bromo-4-trifloylthiophenes, the chemoselectivity between the C-Br and C-OTf bonds was found to be ligand-dependent. researchgate.net The use of triphenylphosphine (B44618) (PPh₃) favored reaction at the triflate group, while the bulkier and more electron-rich tributylphosphine (B147548) (tBu₃P) led to a reversal of selectivity, favoring reaction at the bromine. researchgate.net
Similarly, the efficiency of direct C-H arylation reactions can be highly dependent on the ligand. In the coupling of 4-chlorophenyltriflate with benzo[b]thiophene, various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands were screened, with a specific cycloalkyl-substituted phosphine ligand (L15) showing superior performance in achieving both high chemoselectivity and regioselectivity. polyu.edu.hk The use of bulky ancillary phosphine ligands on palladium has also been shown to enable novel reactivity, such as in aminative Suzuki-Miyaura couplings. snnu.edu.cn
| Substrate | Reaction | Ligand | Observed Selectivity/Efficiency |
|---|---|---|---|
| 3-Bromo-4-trifloylthiophene | Suzuki-Miyaura | PPh₃ | Preferential C-OTf coupling |
| 3-Bromo-4-trifloylthiophene | Suzuki-Miyaura | tBu₃P | Preferential C-Br coupling |
| 4-Chlorophenyltriflate | Direct C-H Arylation | Cy-XantPhos | Ineffective |
| 4-Chlorophenyltriflate | Direct C-H Arylation | L15 (Cycloalkylphosphine) | High chemoselectivity and regioselectivity |
Regioselectivity Control in Stepwise Multiple Coupling Reactions
Nickel-Catalyzed Cross-Coupling Reactions of this compound Analogues
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. organic-chemistry.orgnih.gov Nickel-catalyzed Kumada couplings, for example, are effective for preparing polythiophenes. mdpi.com
In the context of polyhalogenated thiophenes, nickel catalysts have been shown to be effective. For instance, the polymerization of 2-chloro-5-chloromagnesio-3-hexylthiophene can be achieved with a nickel catalyst bearing an N-heterocyclic carbene (NHC) ligand. rsc.org Research into the Kumada catalyst transfer polycondensation of thiophene monomers with different halogens (Cl, Br, I) has revealed that the nature of the halogen significantly impacts the polymerization mechanism and the catalyst's resting state. rsc.org
While specific studies on this compound with nickel catalysts are less common, the principles derived from analogues suggest that nickel could provide complementary reactivity to palladium, potentially offering different selectivity profiles or improved efficiency under certain conditions. For example, nickel catalysts have been used for the cross-coupling of aryl halides with Grignard reagents and for the homocoupling of bromo- and iodothiophenes. nih.gov
Other Transition Metal-Mediated Coupling Processes for Thiophene Functionalization
Beyond palladium and nickel, other transition metals can mediate the functionalization of thiophenes. Rhodium(III)-catalyzed oxidative C-H/C-H cross-coupling between benzaldehydes and thiophenes has been demonstrated, utilizing transient directing ligands to control chemoselectivity. rsc.org Copper has been used as a co-catalyst in Sonogashira reactions and can also catalyze Stille-type couplings independently of palladium. nih.gov Iron, being abundant and non-toxic, is an attractive alternative, and iron-catalyzed C-H bond alkylation of heteroarenes has been explored. researchgate.net These alternative methods expand the toolbox for thiophene derivatization, offering potentially greener and more economical synthetic routes.
Nucleophilic Substitution Reactions on this compound
Nucleophilic aromatic substitution (SNAr) on thiophene rings, while less common than electrophilic substitution, is a viable pathway for introducing nucleophiles, particularly when the ring is activated by electron-withdrawing groups or through specific reaction designs.
Directed Nucleophilic Aromatic Substitution Pathways
Directed nucleophilic aromatic substitution (dSNAr) is a strategy where a directing group on the aromatic ring facilitates substitution at a specific position, often ortho to the directing group, without the need for strong electron-withdrawing activation. rsc.org This occurs through a coordination-assisted mechanism. rsc.org For a substrate like this compound, the introduction of a suitable directing group at the C4 position would be a prerequisite for this pathway. For instance, if a directing group such as an amide were installed at C4, it could direct a nucleophile to substitute one of the adjacent iodine atoms, likely the one at the C3 position, overriding the intrinsic electronic preferences of the ring.
Competitive Halogen Displacement Reactions in Polyhalogenated Thiophenes
In polyhalogenated systems, the different halogens can act as competing leaving groups during nucleophilic substitution. The efficiency of a halogen as a leaving group in SNAr reactions is related to the stability of the halide anion and the strength of the carbon-halogen bond. Generally, iodide is a better leaving group than bromide, which is better than chloride. savemyexams.comissr.edu.kh
For this compound, a nucleophile would preferentially displace one of the iodide ions over the bromide ion. The competition between the iodides at the C2 and C3 positions is influenced by electronics and sterics. The C2 position of thiophene is generally more electrophilic and susceptible to nucleophilic attack compared to the C3 position. nih.gov This suggests that nucleophilic attack would likely favor the displacement of the iodine at the C2 position.
A competing reaction pathway, particularly in the presence of strong amide bases, is the "halogen dance," where a halogen atom migrates to a different position on the ring via a lithiated intermediate. ic.ac.ukingentaconnect.com In mixed halothiophenes, it has been observed that an iodo-substituent migrates preferentially over a bromo-substituent. ic.ac.uk
Table 1: Expected Reactivity Hierarchy in Nucleophilic Substitution of this compound
| Position | Halogen | Relative Reactivity | Notes |
|---|---|---|---|
| C2 | Iodine | 1 (Most Reactive) | Iodide is an excellent leaving group; C2 is an electronically favored position for attack. nih.gov |
| C3 | Iodine | 2 | Iodide is an excellent leaving group, but C3 is typically less reactive than C2. |
| C5 | Bromine | 3 (Least Reactive) | Bromide is a poorer leaving group compared to iodide. |
Organometallic Intermediates in the Functionalization of this compound
The formation of organometallic intermediates is a cornerstone of modern organic synthesis, enabling the creation of new carbon-carbon and carbon-heteroatom bonds. For this compound, this approach allows for highly regioselective functionalization.
Directed Ortho-Metallation and Regioselective Functionalization
Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. ingentaconnect.comnih.govacs.org The resulting organolithium species can then be trapped with various electrophiles. nih.gov In the case of this compound, the molecule itself lacks a classical DMG. However, the thiophene ring possesses a single proton at the C4 position. Direct deprotonation at this site can be achieved using a strong lithium amide base like lithium diisopropylamide (LDA), which is less likely to engage in halogen-metal exchange compared to alkyllithiums. This generates a specific 4-lithio-5-bromo-2,3-diiodothiophene intermediate, which can then be functionalized by quenching with an electrophile. For π-excessive heterocycles like thiophene, lithiation tends to occur at the C2 position, but since this and the C5 position are blocked, deprotonation at C4 becomes the default pathway. uwindsor.ca
Grignard Reagent Formation and Reactivity with Polyhalogenated Thiophenes
Grignard reagents, formed by the reaction of an organic halide with magnesium metal, are powerful nucleophiles used extensively in synthesis. wisc.edumnstate.edubyjus.com The reactivity of carbon-halogen bonds towards magnesium follows the order C-I > C-Br > C-Cl. wisc.edu Consequently, when this compound is treated with magnesium, the reaction is expected to occur selectively at one of the carbon-iodine bonds.
There is a competition between the C2-I and C3-I bonds. In related cross-coupling reactions, which also involve an oxidative addition step, the C2 position of polyhalogenated thiophenes is known to be more reactive than the C3 position. nih.gov This preference is attributed to the higher electrophilicity and lower steric hindrance at the position alpha to the sulfur atom. Therefore, the formation of the Grignard reagent is anticipated to occur preferentially at the C2 position, yielding 2-(bromomagnesio)-5-bromo-3-iodothiophene.
An alternative and often more selective method for preparing functionalized Grignard reagents is the halogen-magnesium exchange reaction, using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). wikipedia.orgrsc.org This method proceeds under mild conditions and shows excellent functional group tolerance. rsc.orguni-muenchen.de This exchange would also be expected to occur selectively at one of the C-I bonds. d-nb.info
Table 2: Regioselectivity in Organometallic Intermediate Formation
| Reaction Type | Reagent | Expected Site of Reaction | Product Intermediate |
|---|---|---|---|
| Direct Metalation | LDA / THF, -78 °C | C4-H | 4-Lithio-5-bromo-2,3-diiodothiophene |
| Grignard Formation | Mg / THF | C2-I | 2-(Iodagnesio)-5-bromo-3-iodothiophene |
| Halogen-Mg Exchange | iPrMgCl·LiCl / THF | C2-I or C3-I | 2- or 3-(Chloromagnesio)thienyl derivative |
Electrophilic Aromatic Substitution Reactions on Halogenated Thiophenes
Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds. masterorganicchemistry.comlibretexts.org While thiophene is generally more reactive than benzene (B151609) towards electrophiles, the presence of multiple deactivating halogen substituents on the this compound ring significantly reduces its nucleophilicity. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which destabilizes the cationic intermediate (sigma complex) formed during the reaction. mnstate.edulumenlearning.com
In this compound, the only position available for substitution is C4. All three halogens (at C2, C3, and C5) exert a deactivating effect on the ring, making electrophilic substitution challenging. Such reactions would likely require harsh conditions (e.g., strong acids, high temperatures) and may result in low yields. byjus.com The directing effects of the existing halogens are complex, but since C4 is the only unsubstituted carbon, any substitution must occur there. Unexpected ipso-substitution, where an existing substituent is replaced by the incoming electrophile, has been observed in some highly activated thiophene systems under Vilsmeier-Haack conditions, but this is not the typically expected pathway here. researchgate.net
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Typical Reagents | Expected Product | Predicted Conditions |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-2,3-diiodo-4-nitrothiophene | Harsh, forcing conditions required. byjus.com |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | Harsh, forcing conditions required. lumenlearning.com |
| Bromination | Br₂ / FeBr₃ | 4,5-Dibromo-2,3-diiodothiophene | Harsh, forcing conditions required. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-5-bromo-2,3-diiodothiophene | Very unlikely to proceed due to strong deactivation of the ring. |
Competitive Electrophilic Attack on Polyhalogenated Thiophene Nuclei
The thiophene ring is inherently electron-rich and generally undergoes electrophilic substitution more readily than benzene, with a pronounced preference for attack at the α-positions (C-2 and C-5). msu.eduuobasrah.edu.iqic.ac.uk However, in this compound, the presence of three deactivating halogen atoms significantly diminishes the nucleophilicity of the ring, making standard electrophilic aromatic substitution (SEAr) challenging.
The only unsubstituted position on the ring is C-4. An electrophilic attack would preferentially occur at this site, as it does not require the displacement of a halogen atom. The alternative, an ipso-substitution where the electrophile replaces one of the existing halogen atoms, is a possible but generally less favorable pathway that often requires specific reaction conditions. researchgate.net
The competition for electrophilic attack can be analyzed by considering the different potential sites on the thiophene ring.
Potential Sites for Electrophilic Attack:
| Site | Type of Attack | Activating/Deactivating Factors | Predicted Reactivity |
| C-4 | Standard SEAr (C-H substitution) | - Strong inductive deactivation from halogens at C-2, C-3, and C-5.- Resonance stabilization from adjacent halogens at C-3 and C-5. | Low, but the most probable site for standard SEAr. |
| C-2 | Ipso-Substitution (C-I replacement) | - Electronically favored α-position.- C-I bond is weaker and more polarizable than C-Br.- Requires cleavage of a C-I bond. | Very Low; potential for ipso-attack with powerful electrophiles. |
| C-5 | Ipso-Substitution (C-Br replacement) | - Electronically favored α-position.- C-Br bond is stronger than C-I.- Requires cleavage of a C-Br bond. | Extremely Low; less likely than attack at an iodo-substituted position. |
| C-3 | Ipso-Substitution (C-I replacement) | - Electronically disfavored β-position.- Requires cleavage of a C-I bond. | Extremely Low; disfavored by both position and ipso-nature. |
In a competitive scenario, an electrophile approaching the this compound molecule will encounter a heavily deactivated system. The reaction will most likely proceed, if at all, at the C-4 position. Should conditions force an ipso-substitution, the greater lability and polarizability of the C-I bond compared to the C-Br bond suggest that substitution would occur at either the C-2 or C-3 position. rsc.org Between these two, the inherent preference for electrophilic attack at the α-position of the thiophene ring would favor the C-2 position over the C-3 position.
Directing Effects of Halogen Substituents on Electrophilic Reactions
The outcome of an electrophilic attack on the C-4 position of this compound is governed by the directing effects of the three halogen substituents. Halogens exhibit a dual electronic nature: they are deactivating via a negative inductive effect (-I) but are ortho-, para-directing due to a positive resonance effect (+M). uri.eduwikipedia.orglibretexts.org The -I effect withdraws electron density from the ring, slowing the reaction, while the +M effect stabilizes the positively charged intermediate (the arenium ion) formed during the substitution. uri.eduscribd.com
For an electrophilic attack at the C-4 position, the directing effects of the substituents are as follows:
Iodine at C-3: This substituent is ortho to the reaction site. It can exert its +M effect to stabilize the arenium ion intermediate.
Bromine at C-5: This substituent is also ortho to the reaction site and can similarly provide resonance stabilization.
Iodine at C-2: This substituent is meta to the reaction site. It cannot provide direct resonance stabilization to the intermediate and primarily exerts its deactivating -I effect.
The stability of the arenium ion is key to determining the reaction pathway. Both the C-3 iodo and C-5 bromo groups contribute to stabilizing the transition state for substitution at C-4. When comparing the directing influence of different halogens, the strength of both the inductive and resonance effects must be considered.
Summary of Halogen Electronic Effects Relative to the C-4 Position:
| Substituent | Position Relative to C-4 | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on C-4 Attack |
| Iodine | C-3 (ortho) | Weakest (-I) among halogens | Strongest (+M) among halogens | Directing and stabilizing |
| Bromine | C-5 (ortho) | Stronger (-I) than Iodine | Weaker (+M) than Iodine | Directing and stabilizing |
| Iodine | C-2 (meta) | Weakest (-I) among halogens | Not operative for stabilization | Deactivating |
Computational and Mechanistic Investigations in 5 Bromo 2,3 Diiodothiophene Chemistry
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Theoretical Prediction of Regioselectivity in Halogenation and Cross-Coupling Reactions
The presence of three different carbon-halogen bonds (C2-I, C3-I, and C5-Br) in 5-Bromo-2,3-diiodothiophene raises critical questions of regioselectivity in reactions such as cross-coupling. DFT calculations are instrumental in predicting which site will react preferentially. This prediction is primarily based on the analysis of ground-state properties and the energetics of transition states for key mechanistic steps, such as oxidative addition in palladium-catalyzed reactions.
For polyhalogenated thiophenes, two main factors govern the regioselectivity of cross-coupling reactions: the inherent reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl) and the position on the thiophene (B33073) ring (C2 > C3). In the case of this compound, it is predicted that the initial cross-coupling will occur at one of the C-I bonds rather than the more stable C-Br bond. Between the two C-I bonds, the one at the C2 position is generally more activated towards oxidative addition than the C3 position. This enhanced reactivity at the α-position (C2 and C5) compared to the β-position (C3 and C4) is a well-documented electronic feature of the thiophene ring.
Computational models can quantify this selectivity by calculating the activation barriers for the oxidative addition of a palladium(0) catalyst to each of the C-X bonds. A lower activation barrier indicates a kinetically favored reaction pathway. For a molecule like this compound, DFT calculations would likely show the lowest activation energy for the oxidative addition at the C2-I bond, followed by the C3-I bond, and finally the C5-Br bond. This is consistent with experimental observations in related dihalothiophenes where the C2 position demonstrates higher reactivity. rsc.org
A hypothetical reaction is the Sonogashira coupling, where regioselectivity is often determined in the oxidative addition step. rsc.org For dihalothiophenes, it has been observed that in 2,3-diiodothiophene (B101709), the reaction occurs preferentially at the C2 position. rsc.org Conversely, in 2-bromo-3-iodothiophene, the C3-I bond is the site of reaction, highlighting the greater lability of the C-I bond over the C-Br bond, even when the C-Br bond is at the more reactive C2 position. rsc.org Based on these established principles, for this compound, the predicted order of reactivity would be C2-I > C3-I > C5-Br.
Table 1: Predicted Regioselectivity in a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction of this compound
| Reactive Site | Bond Type | Predicted Relative Reactivity | Rationale |
| C2 | C-I | 1 (Most Reactive) | Combination of the most labile halogen (Iodine) and the most electronically activated position (C2). |
| C3 | C-I | 2 | Labile iodine at the less activated C3 position. |
| C5 | C-Br | 3 (Least Reactive) | Stronger C-Br bond, despite being at an activated C5 (α) position. |
Electronic Structure Analysis and Reactivity Mapping of this compound
The electronic structure of this compound, as elucidated by DFT, is key to understanding its reactivity. The distribution of electron density, the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are all critical descriptors. The three halogen atoms act as electron-withdrawing groups through induction, which generally lowers the energy of both the HOMO and LUMO.
Reactivity mapping based on these electronic properties can predict the most likely sites for nucleophilic and electrophilic attack. The LUMO distribution is particularly important for predicting the site of nucleophilic attack, which is relevant to the oxidative addition step in cross-coupling reactions where the metal center acts as a nucleophile. For polyhalogenated thiophenes, the LUMO is often localized along the C-X bonds, and a lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack. DFT calculations on similar polyhalogenated thiophenes have shown that the LUMO has significant contributions from the σ* orbitals of the C-X bonds, with the C-I bonds having lower energy σ* orbitals than the C-Br bond.
Electrostatic potential maps can also provide a visual guide to the reactivity. Regions of positive potential (electron-poor) are susceptible to nucleophilic attack, while regions of negative potential (electron-rich) are prone to electrophilic attack. In this compound, the areas around the carbon atoms bonded to the halogens are expected to be the most electron-deficient and thus the most likely sites for oxidative addition.
Table 2: Calculated Electronic Properties of Thiophene and Substituted Analogues (Illustrative Values)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | -6.1 | -0.9 | 5.2 |
| 2-Bromothiophene | -6.3 | -1.2 | 5.1 |
| 2,5-Diiodothiophene (B186504) | -6.5 | -1.8 | 4.7 |
| This compound (Predicted) | -6.6 | -2.0 | 4.6 |
Note: The values for this compound are predicted based on trends observed in related halogenated thiophenes and are for illustrative purposes.
Computational Insights into Carbon-Halogen Bond Dissociation Energies and Reaction Pathways
The carbon-halogen bond dissociation energy (BDE) is a fundamental thermodynamic parameter that correlates with the ease of bond cleavage. nih.gov In the context of cross-coupling reactions, a lower BDE for a C-X bond generally corresponds to a more facile oxidative addition at that site. nih.gov Computational methods, such as DFT, can accurately calculate BDEs.
Table 3: Representative Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | Molecule | BDE (kJ/mol) |
| C-Br | Bromobenzene | ~343 |
| C-I | Iodobenzene | ~280 |
| C-Br | 2-Bromothiophene | (Predicted lower than Bromobenzene) |
| C-I | 2-Iodothiophene | (Predicted lower than Iodobenzene) |
Note: These are general values to illustrate the trend. Specific BDEs for this compound would require dedicated calculations but are expected to follow the C-I < C-Br trend. nih.govucsb.edu
Mechanistic Elucidation of Transition-Metal-Catalyzed Reactions
Detailed Analysis of Oxidative Addition Pathways in Polyhalogenated Thiophenes
The oxidative addition of a low-valent transition metal, typically Pd(0), to a carbon-halogen bond is the initial and often rate-determining step in a cross-coupling catalytic cycle. libretexts.org For polyhalogenated thiophenes like this compound, the mechanism of oxidative addition can be complex. There are generally two limiting pathways: a concerted mechanism and a non-concerted (or SN2-type) mechanism. libretexts.org
In a concerted mechanism, the metal center inserts directly into the C-X bond through a three-membered transition state. libretexts.org This pathway is common for less polarized substrates. The non-concerted SN2-type mechanism involves a nucleophilic attack of the metal on the carbon atom, leading to the displacement of the halide. libretexts.org This pathway is favored for more polarized C-X bonds. Computational studies can distinguish between these pathways by locating the respective transition states and comparing their activation energies. For this compound, the high polarizability of the iodine atoms and the electron-deficient nature of the thiophene ring could make an SN2-type pathway competitive.
The choice of ligands on the metal center also plays a crucial role in influencing the operative mechanism and the regioselectivity of the oxidative addition. Bulky and electron-rich phosphine (B1218219) ligands, for example, can favor the oxidative addition step.
Understanding Transmetalation and Reductive Elimination Steps in Polyhalogenated Systems
Following oxidative addition, the catalytic cycle proceeds through transmetalation and reductive elimination. In the transmetalation step, the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the organometallic reagent. Computational studies on polyhalogenated systems focus on the structure of the transition state for this ligand exchange and the influence of the remaining halogens on the reaction rate. DFT calculations on related systems have shown that the activation energy for transmetalation can be influenced by the halogen atom, with the energy barrier increasing from Cl to Br to I.
The final step is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. For this step to occur, the two organic groups must be in a cis orientation to each other. If the intermediate formed after transmetalation is in a trans configuration, a trans-to-cis isomerization must precede reductive elimination. Computational studies can model the energies of these isomers and the barrier to isomerization. The electronic nature of the thiophene ring and the remaining halogen substituents in a molecule like this compound would influence the rate of reductive elimination. Electron-withdrawing groups generally facilitate this step.
Role of Steric and Electronic Factors in Directing Reaction Outcomes
The reactivity of this compound is governed by a complex interplay of steric and electronic factors originating from the thiophene ring and its three halogen substituents. The thiophene core is an electron-rich aromatic system, which influences its susceptibility to electrophilic attack. However, the attached bromine and iodine atoms exert powerful, and often competing, electronic and steric effects that ultimately direct the regioselectivity and feasibility of chemical transformations. The distinct positions of the halogens (C2, C3, and C5) and their inherent differences in size, electronegativity, and bond strength (C-I vs. C-Br) create a highly differentiated reaction landscape.
Electronic Effects
Electronic factors are paramount in determining which halogen atom participates in a given reaction, particularly in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bonds are significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, leading to a higher propensity for oxidative addition to a metal catalyst. This intrinsic reactivity difference is a dominant electronic factor.
Research on analogous dihaloheterocycles provides critical insights. For instance, studies on the Sonogashira cross-coupling of 2-bromo-3-iodobenzothiophene, a close structural analog, revealed that the reaction occurs selectively at the C3-I bond, leaving the C2-Br bond intact. rsc.org This C3-selectivity demonstrates that the greater reactivity of the C-I bond can override positional effects, even when the C2 position is typically highly reactive in thiophenes. rsc.org Furthermore, it was observed that the introduction of an alkyne group at the C3 position subsequently activates the adjacent C2-Br bond for further reaction, indicating a secondary electronic influence from newly introduced substituents. rsc.org
Another significant electronic phenomenon is the "halogen dance," a base-induced intramolecular rearrangement of halogen atoms. researchgate.net In di- and trihalothiophenes, this process can lead to a mixture of isomers, complicating synthetic outcomes. researchgate.net The disproportionation of 2,3-diiodothiophene into other iodinated thiophenes under certain conditions is another example of a side reaction governed by electronic stability. nih.gov
Steric Effects
Steric hindrance plays a crucial role in modulating the accessibility of reagent to the reactive sites on the thiophene ring. The iodine atoms are considerably larger than the bromine atom, creating a more sterically crowded environment around the C2 and C3 positions compared to the C5 position.
The interplay between these factors is summarized in the following table, which collates findings from related halothiophene systems to predict the behavior of this compound.
Interactive Data Table: Research Findings on Steric and Electronic Effects in Halothiophene Reactivity
| Finding | Compound Studied | Primary Factor | Implication for this compound | Reference |
| Selective Sonogashira coupling at the C-I bond over the C-Br bond. | 2-Bromo-3-iodobenzothiophene | Electronic (C-I > C-Br) | Reactions like Sonogashira or Suzuki coupling are expected to occur preferentially at the C2-I or C3-I bonds before the C5-Br bond reacts. | rsc.org |
| Introduction of an alkyne at C3 activates the adjacent C2-Br bond. | 2-Bromo-3-iodobenzothiophene | Electronic (Activation) | Functionalization at C2 or C3 can electronically alter the reactivity of the remaining halogen sites. | rsc.org |
| Steric hindrance from alkyl groups reduces reactivity in coupling reactions. | Alkyl-substituted 3-bromothiophenes | Steric | The bulky iodine atoms at C2 and C3 likely reduce the overall reaction rate compared to a less substituted thiophene. | |
| Selective metal-halogen exchange at the iodo-substituent over a less sterically hindered bromo-group. | 2-Bromo-4-hexyl-5-iodothiophene | Steric & Kinetic | Metallation (e.g., Grignard formation) may be directed by a combination of steric accessibility and the nature of the halogen. | ethz.ch |
| "Halogen Dance" rearrangements can occur under basic conditions, leading to isomeric mixtures. | Dihalothiophenes | Electronic | The use of strong bases could induce migration of the bromine and iodine atoms, leading to a loss of regiochemical integrity. | researchgate.net |
| Disproportionation into thermodynamically more stable isomers can be a significant side reaction. | 2,3-Diiodothiophene | Electronic | Under certain thermal or catalytic conditions, this compound might rearrange to other trihalothiophene isomers. | nih.gov |
Advanced Synthetic Applications of 5 Bromo 2,3 Diiodothiophene As a Building Block
Precursors for π-Conjugated Systems and Organic Electronic Materials
The unique arrangement of halogens on the 5-Bromo-2,3-diiodothiophene ring enables its use in the synthesis of various π-conjugated materials, which are the cornerstone of organic electronics. The differential reactivity of the C-I and C-Br bonds is exploited in cross-coupling reactions to construct polymers and oligomers with precisely controlled structures and, consequently, tailored electronic properties.
Regioregular polythiophenes, particularly head-to-tail (HT) coupled poly(3-alkylthiophenes) (PATs), are a critical class of conducting polymers. The specific arrangement of the polymer chains significantly influences their electronic and optical properties. While the direct polymerization of this compound is not the most common route to PATs, its structural motifs are relevant to the synthesis of monomers used in controlled polymerization methods.
The synthesis of regioregular PATs often involves the polymerization of 2,5-dihalo-3-alkylthiophenes. cmu.edu The McCullough method, a key technique for achieving high regioregularity, utilizes the Grignard metathesis polymerization of a 2-bromo-5-chloromagnesio-3-alkylthiophene, which is generated in situ from a 2,5-dibromo-3-alkylthiophene monomer. cmu.educmu.edutue.nl This method results in PATs with nearly 100% HT couplings. cmu.educmu.edu Another significant approach is the Rieke method, which employs highly reactive "Rieke zinc" to react with 2,5-dibromo-3-alkylthiophenes, forming a mixture of organozinc intermediates. cmu.edu The choice of catalyst, either nickel or palladium, then dictates the regioregularity of the resulting polymer. cmu.edu
The principles of selective halogen reactivity seen with this compound are fundamental in these advanced polymerization techniques. For instance, the greater reactivity of C-I bonds compared to C-Br bonds allows for sequential functionalization, a strategy that can be applied to create complex thiophene-based monomers. This differential reactivity is crucial for designing monomers that can undergo controlled polymerization to yield polymers with specific architectures and functionalities.
The following table summarizes key polymerization methods for regioregular polythiophenes, highlighting the types of monomers and catalysts employed.
| Polymerization Method | Monomer Type | Catalyst | Regioregularity |
| McCullough Method | 2-Bromo-5-(bromomagnesio)-3-alkylthiophene | Ni(dppp)Cl₂ | ~100% HT |
| Rieke Method | 2,5-Dibromo-3-alkylthiophene with Rieke Zinc | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | Catalyst dependent |
| Grignard Metathesis (GRIM) | 2,5-Dibromo-3-alkylthiophene with alkyl Grignard | Ni(dppp)Cl₂ | High HT |
| Kumada Cross-Coupling | 2,5-Diiodo-3-alkylthiophene with Mg | Ni(dppp)Cl₂ | Regiorandom |
Oligothiophenes, well-defined, shorter-chain analogues of polythiophenes, are instrumental for fundamental studies of structure-property relationships in conjugated materials. The precise control over their length and substitution patterns allows for the fine-tuning of their electronic and optical properties. This compound, with its multiple, differentially reactive halogen sites, is an ideal starting material for the stepwise synthesis of complex oligothiophenes and co-oligomers.
Cross-coupling reactions such as Stille and Suzuki reactions are extensively used for the synthesis of oligothiophenes. nih.gov These reactions enable the formation of C-C bonds between thiophene (B33073) units. For instance, 2,5-dibromo- or 2,5-diiodothiophene (B186504) can be coupled with organotin or boronic acid derivatives of thiophene to build longer conjugated systems. nih.gov The presence of both iodo and bromo groups on this compound allows for selective, sequential cross-coupling reactions. The more reactive C-I bonds can be made to react first under specific conditions, leaving the C-Br bond available for a subsequent, different coupling reaction. This strategy is invaluable for creating asymmetric oligomers and co-oligomers containing different aromatic or heteroaromatic units.
The following table presents examples of cross-coupling reactions used in oligothiophene synthesis.
| Reaction | Reactants | Catalyst | Application |
| Stille Coupling | Organotin compound + Aryl halide | Palladium complex | C-C bond formation |
| Suzuki Coupling | Boronic acid/ester + Aryl halide | Palladium complex | C-C bond formation |
| Kumada Coupling | Grignard reagent + Aryl halide | Nickel or Palladium complex | C-C bond formation |
The materials derived from thiophene-based building blocks, including those accessible from precursors like this compound, are central to the fabrication of organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The performance of these devices is intimately linked to the molecular structure and solid-state packing of the organic semiconductor, which in turn are determined by the synthetic route and the nature of the monomeric units.
In OFETs, the charge carrier mobility is a key performance metric. Regioregular polythiophenes and well-ordered oligothiophenes often exhibit higher mobilities due to their ability to form planar backbones and pack efficiently in the solid state, facilitating intermolecular charge hopping. cmu.edu The introduction of specific functional groups, which can be achieved through the use of versatile building blocks, can further enhance performance by modifying energy levels and improving intermolecular interactions. For example, fluorination of the thiophene backbone has been shown to lower the HOMO energy level and increase charge mobility. ossila.com
In OPVs, the power conversion efficiency depends on factors such as the optical absorption, energy levels, and morphology of the active layer, which typically consists of a blend of a donor and an acceptor material. Thiophene-based polymers and small molecules are widely used as donor materials. The ability to tune the bandgap and energy levels of these materials through synthetic design is crucial for optimizing device performance. The use of highly functionalized monomers allows for the synthesis of materials with tailored properties to match those of the acceptor and maximize light harvesting.
The versatility of thiophene derivatives allows for their incorporation into a wide range of semiconducting materials for electronic applications.
| Device | Key Material Property | Role of Thiophene Derivative |
| OFETs | High charge carrier mobility, good solid-state packing | Forms the backbone of the semiconducting polymer or oligomer |
| OPVs | Broad absorption, suitable energy levels, good morphology | Acts as the electron donor material in the active layer |
Building Blocks for Oligothiophenes and Co-oligomers with Tunable Electronic Properties
Intermediate in the Construction of Fused Thiophene Systems and Polycyclic Heteroaromatic Scaffolds
The strategic placement of three halogen atoms on the this compound ring makes it a powerful intermediate for the synthesis of fused thiophene systems and other polycyclic heteroaromatic scaffolds. These fused systems are of great interest due to their rigid, planar structures which can lead to enhanced electronic communication and desirable solid-state packing, making them excellent candidates for high-performance organic electronic materials.
Dithienothiophenes (DTTs) are a class of fused thiophene systems that have garnered significant attention as core units in organic semiconductors. researchgate.net The synthesis of DTTs often involves the construction of the central thiophene ring by forming two new C-S or C-C bonds. This compound, with its adjacent iodo groups, is a prime candidate for reactions that form a new ring fused to the initial thiophene.
One approach to DTT synthesis involves the reaction of a di-lithiated intermediate, generated from a di-halo precursor, with a sulfur-transfer reagent. researchgate.net Another powerful method is the annulation of a thiophene ring onto an existing one. For example, a new synthetic route to dithieno[3,2-b:2′,3′-d]thiophenes was developed starting from thiophene, involving tetraiodation, selective dialkynylation at the 2,5-positions, and a final copper-catalyzed double annulation with sodium sulfide. researchgate.net While not directly starting from this compound, this demonstrates the utility of polyhalogenated thiophenes in building fused systems. The adjacent diiodo arrangement in this compound is particularly suited for such cyclization reactions.
The following table provides an overview of synthetic strategies for dithienothiophenes.
| Synthetic Strategy | Key Precursor Type | Key Reaction |
| Oxidative Ring Closure | Dilithiodithienyl sulfides | Halogen-metal exchange followed by oxidative coupling |
| Thiophene Annulation | 2,5-Dialkynyl-3,4-diiodothiophenes | Copper-catalyzed reaction with Na₂S |
| C-S Cross-Coupling/Oxidative Dehydro C-H Coupling | Thiophene derivatives | Two-step sequence to form the fused system |
Annulation, the formation of a new ring onto an existing one, is a powerful strategy in organic synthesis for building complex polycyclic systems. The reactivity of this compound can be harnessed in various annulation reactions to construct elaborate heteroaromatic scaffolds. The two adjacent iodine atoms can participate in reactions that form a five- or six-membered ring fused to the thiophene core.
For example, palladium-catalyzed annulation reactions are widely used to construct fused aromatic systems. By choosing appropriate reaction partners, the diiodo-substituted edge of this compound can be made to react to form a new carbocyclic or heterocyclic ring. The remaining bromo group at the 5-position can then be used for further functionalization, such as extending the conjugation of the system through cross-coupling reactions. This stepwise approach allows for the synthesis of highly complex and functional polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics with precisely controlled structures.
The ability to perform selective transformations at the different halogenated positions of this compound makes it a valuable tool for the synthetic chemist aiming to create novel materials with tailored properties for a wide range of applications in organic electronics and materials science.
Synthesis of Dithienothiophenes and Other Multi-Fused Thiophene Architectures
Role in the Synthesis of Biologically Relevant and Agrochemical Intermediates
The strategic placement of three different halogen atoms on the thiophene ring makes this compound a highly valuable and versatile building block in organic synthesis. Its utility stems from the differential reactivity of the carbon-halogen bonds, which allows for programmed, regioselective functionalization. This controlled introduction of various substituents is paramount in constructing complex molecular architectures, particularly for precursors of pharmaceuticals and agrochemicals.
Construction of Functionalized Thiophene Scaffolds for Pharmaceutical Precursors
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to precisely substitute this ring at various positions is crucial for modulating pharmacological activity. This compound serves as an ideal starting material for creating highly functionalized thiophene derivatives due to the well-defined reactivity hierarchy of its halogen atoms in transition metal-catalyzed cross-coupling reactions.
Research Findings on Regioselective Functionalization
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br >> Cl. nii.ac.jp In the case of this compound, the two iodides are significantly more reactive than the bromide. Furthermore, in 2,3-dihalogenated thiophenes, substitution reactions such as the Sonogashira coupling are known to occur preferentially at the C2 position before the C3 position. rsc.org This predictable regioselectivity enables a stepwise approach to synthesis, allowing for the introduction of three distinct functional groups onto the thiophene core.
This sequential functionalization process can be illustrated as follows:
First Coupling: A palladium-catalyzed reaction (e.g., Suzuki, Stille, or Sonogashira coupling) will selectively target the most reactive C2-I bond, introducing the first substituent (R¹). rsc.orgmdpi.com
Second Coupling: Under slightly modified or more forcing conditions, a second coupling reaction can be performed at the C3-I position to introduce a second, different substituent (R²). rsc.org
Third Coupling: Finally, the least reactive C5-Br bond can be functionalized, adding a third substituent (R³) to complete the scaffold. ossila.com
This stepwise methodology provides access to a wide array of 2,3,5-trisubstituted thiophenes with complete control over the substitution pattern, a critical advantage in the synthesis of precursors for targeted pharmaceutical compounds. nih.gov Thiophene-based structures are integral to drugs with diverse therapeutic applications, and the ability to fine-tune their structure through such precise synthetic routes is essential for drug discovery. nih.govmdpi.comnih.gov
Table 1: Illustrative Stepwise Functionalization of this compound This table demonstrates a hypothetical reaction sequence based on established principles of cross-coupling regioselectivity.
| Step | Reactive Position | Coupling Partner (Example) | Catalyst System (Example) | Resulting Intermediate |
| 1 | C2-I | Phenylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | 5-Bromo-3-iodo-2-phenylthiophene |
| 2 | C3-I | 3-Ethynylpyridine | Pd(PPh₃)₄, CuI, Et₃N | 5-Bromo-2-phenyl-3-(pyridin-3-ylethynyl)thiophene |
| 3 | C5-Br | 2-(Tributylstannyl)furan | Pd(PPh₃)₂Cl₂ | 2-Phenyl-3-(pyridin-3-ylethynyl)-5-(furan-2-yl)thiophene |
Application in the Synthesis of Agrochemical Building Blocks (e.g., Insecticides)
The thiophene ring is also a key component in the development of modern agrochemicals, including insecticides, herbicides, and fungicides. mdpi.comnih.gov The synthetic flexibility offered by this compound allows for the systematic development of novel, highly substituted thiophene derivatives for screening as potential agrochemical agents.
The controlled, stepwise introduction of various lipophilic and electronically active groups is a common strategy in the design of new pesticides. The C-I and C-Br bonds of this compound are amenable to a variety of carbon-carbon bond-forming reactions, enabling the attachment of functional groups known to impart insecticidal activity. For instance, certain phosphonate (B1237965) esters containing heterocyclic rings have been identified as having insecticidal properties. researchgate.net The versatility of this compound makes it a suitable precursor for synthesizing libraries of complex thiophenes that could be explored for such applications.
By employing different coupling partners in the stepwise functionalization, a diverse range of building blocks can be generated. These building blocks can then be further elaborated to produce final compounds for biological screening.
Table 2: Examples of Functional Groups Introducible via Cross-Coupling for Agrochemical Scaffolds
| Coupling Reaction | Coupling Partner Type | Functional Group Introduced | Potential Relevance in Agrochemicals |
| Suzuki | Aryl/Heteroaryl Boronic Acids | (Hetero)Aryl moieties | Modifying lipophilicity and metabolic stability |
| Stille | Organostannanes | Alkyl, Vinyl, Aryl groups | Introducing diverse carbon frameworks |
| Sonogashira | Terminal Alkynes | Alkynyl groups | Rigid linkers for connecting to other pharmacophores |
| Heck | Alkenes | Alkenyl groups | Building blocks for further elaboration |
| Buchwald-Hartwig | Amines, Amides | Nitrogen-containing groups | Introducing groups often found in bioactive molecules |
The strategic use of this compound allows synthetic chemists to efficiently access a multitude of unique and complex thiophene structures that would be difficult to obtain through other methods. This capability is crucial for generating novel molecular entities for evaluation as next-generation pharmaceutical and agrochemical products.
Future Research Directions and Perspectives for 5 Bromo 2,3 Diiodothiophene
Exploration of Novel Catalytic Systems for Orthogonal Functionalization
The presence of three different halogen atoms (bromine and two iodines) at specific positions on the thiophene (B33073) ring makes 5-Bromo-2,3-diiodothiophene an ideal substrate for investigating and developing novel catalytic systems for orthogonal functionalization. The differential reactivity of C-I and C-Br bonds in cross-coupling reactions is a key area of interest.
Future research will likely focus on the development of highly selective catalysts that can discriminate between the iodine atoms at the 2- and 3-positions and the bromine atom at the 5-position. This would allow for a stepwise and controlled introduction of different functional groups onto the thiophene core. For instance, a catalytic system might be designed to selectively activate the C-I bond at the 2-position for a Sonogashira coupling, followed by a different catalyst for a Suzuki coupling at the 3-position's C-I bond, and finally a third catalytic system for a reaction at the C-Br bond.
Researchers are exploring various transition metal catalysts, including palladium, nickel, and copper complexes, to achieve this selectivity. researchgate.netcmu.edu The choice of ligands, solvents, and reaction conditions will be crucial in tuning the catalyst's reactivity and achieving the desired orthogonality. For example, the use of specific phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly influence the outcome of cross-coupling reactions. researchgate.net The development of such catalytic systems would provide a powerful tool for the synthesis of highly substituted and functionalized thiophenes, which are valuable precursors for a wide range of applications.
Development of Asymmetric Synthesis Approaches Involving this compound
The synthesis of chiral thiophene derivatives is of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and as chiral ligands in asymmetric catalysis. mdpi.com this compound, while achiral itself, can serve as a scaffold for the development of novel asymmetric synthesis methodologies.
One promising direction is the use of chiral catalysts to induce enantioselectivity in reactions involving this substrate. For example, a chiral palladium catalyst could be employed in a cross-coupling reaction to introduce a substituent at one of the iodine positions, leading to the formation of a chiral thiophene derivative. The development of such methods would provide access to a new class of chiral building blocks.
Furthermore, this compound can be incorporated into more complex chiral structures. Researchers are exploring the synthesis of chiral polythiophenes, where the chirality is introduced either through chiral substituents on the thiophene monomer or through the helical arrangement of the polymer chain. mdpi.com The defined substitution pattern of this compound could be exploited to create regioregular polythiophenes with specific chiral functionalities.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
The translation of synthetic methodologies from the laboratory to an industrial scale often presents significant challenges. Flow chemistry and automated synthesis platforms offer a promising solution for improving the efficiency, safety, and scalability of chemical processes. mit.edubeilstein-journals.orgrsc.org The integration of reactions involving this compound with these technologies is a key area for future research.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. mit.edu The synthesis of this compound itself, as well as its subsequent functionalization reactions, could be adapted to flow processes, leading to higher yields, improved purity, and reduced reaction times.
Automated synthesis platforms, which combine robotics with software for reaction planning and execution, can further enhance the efficiency of synthesizing and screening libraries of compounds derived from this compound. beilstein-journals.org This would be particularly valuable for exploring the structure-property relationships of new materials or for identifying lead compounds in drug discovery programs. The development of robust and reliable automated synthesis protocols for this class of compounds will be a critical step towards their broader application.
Expansion into Emerging Areas of Advanced Materials Science and Molecular Engineering
The unique electronic and structural features of this compound make it a highly attractive building block for the creation of advanced materials with tailored properties. acs.org Future research will focus on expanding its use in emerging areas of materials science and molecular engineering.
One area of significant potential is in the field of organic electronics. Thiophene-based materials are already widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). cmu.eduacs.orgossila.com The specific substitution pattern of this compound allows for the precise tuning of the electronic properties of the resulting materials. For example, the introduction of electron-withdrawing or electron-donating groups at specific positions can modulate the HOMO and LUMO energy levels, influencing the material's charge transport characteristics and optical properties. Recent studies have shown that perhalogenated thiophenes can act as solid additives to improve the efficiency of all-polymer solar cells. nankai.edu.cnwiley.com
Furthermore, the ability to create highly substituted and well-defined oligomers and polymers from this compound opens up possibilities for the design of novel supramolecular structures and functional materials. The introduction of specific functional groups can be used to direct the self-assembly of these molecules into ordered architectures with unique properties. This could lead to the development of new sensors, catalysts, and materials with tunable optical or electronic responses.
Q & A
Q. How to design a scalable synthesis protocol for this compound?
- Methodological Answer:
Small-Scale Optimization: Use microwave-assisted synthesis to rapidly test reaction parameters (temperature, catalyst).
Safety: Bromine/iodine handling requires fume hoods and quench protocols (e.g., Na2S2O3 for excess halogens).
Scale-Up: Transition from batch to flow chemistry for improved heat/mass transfer, as demonstrated in Kanto’s large-scale brominated compound production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
